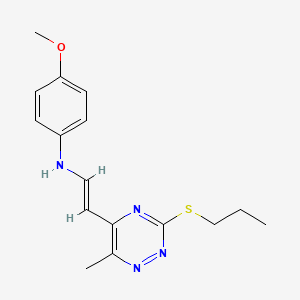

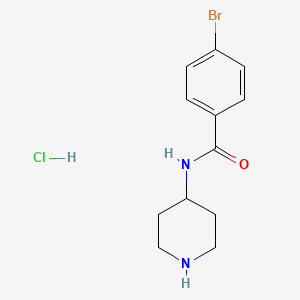

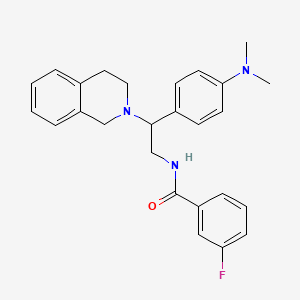

![molecular formula C9H16O2 B2594079 (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 2503204-98-4](/img/structure/B2594079.png)

(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol” is a chemical compound with the CAS Number: 2503204-98-4 . It has a molecular weight of 156.22 . It is in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code for this compound is 1S/C9H16O2/c1-8(2)7-3-4-9(5-7,6-10)11-8/h7,10H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 156.22 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .Scientific Research Applications

Stereoselective Synthesis and Drug Design Applications

- Stereoselective Synthesis of Bicyclic β-Lactams : A study by Mollet et al. (2012) demonstrated the use of cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones as starting products for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which were converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This process highlights the compound's role in generating bicyclic β-lactams, crucial for drug design applications Mollet, D’hooghe, & Kimpe, 2012.

Electrochemical Transformations in Synthetic Chemistry

- Electrochemical Transformations of Bicycloalkenes : Ogibin et al. (1999) explored the electrolysis of 2-oxa- and 2,5-dioxabicyclo[n.4.0]alk-1(6)0enes, leading to their electrochemical mono- and dimethoxylation. This study underscores the potential of electrochemical methods to modify bicyclic compounds, offering novel pathways for synthesizing complex organic molecules Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999.

Advanced Material Synthesis

- Crystal Structure Analysis for Material Science : The crystal structure of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate was characterized by Miró Vera et al. (2007), providing insights into its molecular arrangement and potential for material science applications. This research contributes to understanding the structural aspects of bicyclic compounds, which can influence their physical properties and applications in material synthesis Miró Vera et al., 2007.

Methodology Development for Organic Synthesis

- Heteropoly Acid Catalyzed Synthesis : Anjibabu et al. (2013) developed a method using phosphomolybdic acid to catalyze the synthesis of 3-oxabicyclo[3.3.1]non-7-ene derivatives through 3,5-oxonium-ene cyclization. This highlights the use of heteropoly acids as catalysts in synthesizing bicyclic compounds, offering an environmentally friendly alternative to traditional methods Anjibabu, Sau, Reddy, Banerjee, & Reddy, 2013.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is protein phosphatases . Protein phosphatases are enzymes that remove phosphate groups from phosphorylated proteins, playing a crucial role in various cellular processes.

Mode of Action

This compound interacts with protein phosphatases, inhibiting their activity . This inhibition prevents the dephosphorylation of certain proteins, altering their function and leading to changes in cellular processes.

Biochemical Pathways

The inhibition of protein phosphatases by this compound affects several biochemical pathways. One notable pathway is the regulation of transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression . By inhibiting protein phosphatases, this compound can potentially influence the immune response.

Properties

IUPAC Name |

(3,3-dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)7-3-4-9(5-7,6-10)11-8/h7,10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGDGEYCZPDPKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(O1)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

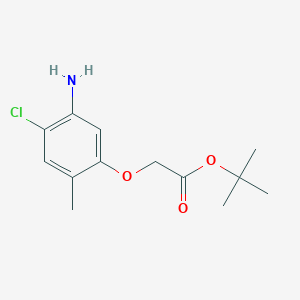

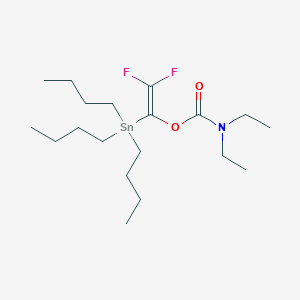

![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)

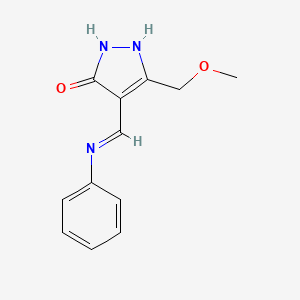

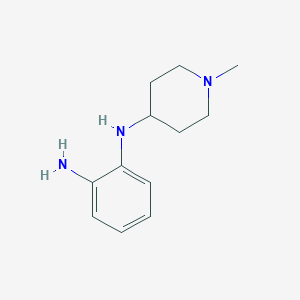

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2594001.png)

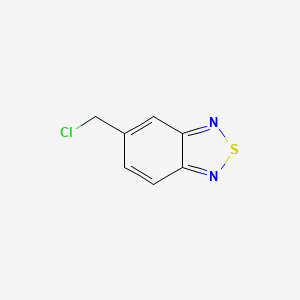

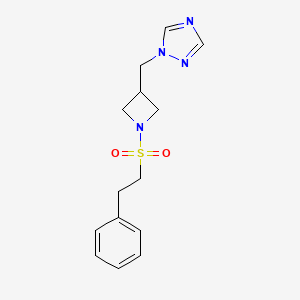

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594005.png)

![2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2594009.png)

![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)